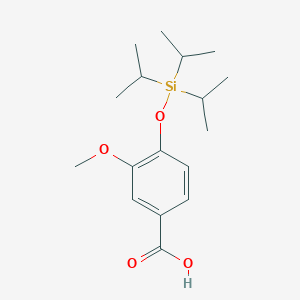
3-Methoxy-4-triisopropylsilyloxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-triisopropylsilyloxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the third position and a triisopropylsilyloxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-triisopropylsilyloxybenzoic acid typically involves the protection of the hydroxyl group on the benzene ring using triisopropylsilyl chloride. This is followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and silylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-4-triisopropylsilyloxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-triisopropylsilyloxybenzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the triisopropylsilyloxy group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 3-Methoxy-4-methylbenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxybenzoic acid
Comparison: 3-Methoxy-4-triisopropylsilyloxybenzoic acid is unique due to the presence of the bulky triisopropylsilyloxy group, which significantly alters its chemical properties and reactivity compared to simpler methoxybenzoic acids. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
215605-69-9 |
|---|---|
Fórmula molecular |
C17H28O4Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
3-methoxy-4-tri(propan-2-yl)silyloxybenzoic acid |
InChI |
InChI=1S/C17H28O4Si/c1-11(2)22(12(3)4,13(5)6)21-15-9-8-14(17(18)19)10-16(15)20-7/h8-13H,1-7H3,(H,18,19) |
Clave InChI |
DVCJDJKMUCQQQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















